

# GC-MS fragmentation pattern of 2-Hydroxy-5-methylbenzotrile

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzotrile

CAS No.: 51282-90-7

Cat. No.: B3042131

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Technical Deep Dive: GC-MS Characterization of **2-Hydroxy-5-methylbenzotrile**

## Executive Summary

**2-Hydroxy-5-methylbenzotrile** (CAS: 1457-85-8), often referred to as 2-cyano-4-methylphenol, is a critical intermediate in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceuticals. Its analysis presents a classic chromatographic challenge: the phenolic hydroxyl group induces peak tailing and adsorption on non-polar GC stationary phases, complicating quantification and impurity profiling.

This guide provides a comparative technical analysis of two detection workflows: Direct Injection (Native) versus Silylation (Derivatization). We analyze the fragmentation mechanisms of both forms to provide a robust identification protocol, addressing the specific difficulty of distinguishing this compound from its structural isomers (e.g., 2-hydroxy-4-methylbenzotrile).

## Chemical Profile & Properties[1][2][3][4]

Property	Data
IUPAC Name	2-Hydroxy-5-methylbenzonitrile
Common Synonyms	2-Cyano-4-methylphenol; 4-Methyl-2-cyanophenol
Molecular Formula	
Molecular Weight	133.15 g/mol
Key Functional Groups	Phenolic -OH (Acidic, Polar), Nitrile -CN (Electron withdrawing), Methyl -CH <sub>3</sub>
pKa	~7.2 (Phenolic proton is acidified by the ortho-CN group)

## Experimental Protocols

To ensure reproducibility, the following workflows utilize a standard single-quadrupole GC-MS system (e.g., Agilent 5977 or Shimadzu QP2020).

### Method A: Direct Injection (Native Analysis)

Best for: High-concentration raw material screening where derivatization time is a bottleneck.

- Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH) if transesterification is a risk, though MeOH is acceptable for simple solubility.
- Inlet: Split mode (20:1), 250°C.
- Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm x 0.25µm).
- Oven: 60°C (1 min)  
20°C/min  
280°C (3 min).

- Risk: Phenolic protons interact with active silanol sites in the liner/column, causing peak tailing.

## Method B: TMS Derivatization (Recommended)

Best for: Trace impurity analysis, biological matrices, and resolving isomeric co-elutions.

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
- Protocol:
  - Take 100  $\mu$ L of sample solution (in dry Ethyl Acetate or Pyridine).
  - Add 50  $\mu$ L BSTFA + 1% TMCS.
  - Incubate at 65°C for 30 minutes. (Heat is required due to the steric and electronic influence of the ortho-cyano group).
- Mechanism: The active phenolic proton is replaced by a Trimethylsilyl (TMS) group.
  - New MW:

## Fragmentation Analysis & Comparison

This section details the Electron Ionization (EI, 70eV) patterns. Understanding these pathways is crucial for confirming structural identity against library matches.

### A. Native Fragmentation (MW 133)

The native spectrum is dominated by the stability of the aromatic ring, but specific losses characterize the functional groups.

- Molecular Ion ( ):m/z 133. High intensity (typical of aromatics).

- Loss of CO ( $m/z$  105). Characteristic of phenols. The ring contracts or rearranges to expel carbon monoxide.
- Loss of HCN ( $m/z$  106). Characteristic of benzonitriles.
- Composite Loss ( $m/z$  104). Loss of CHO radical (common in phenols).
- Base Peak: Often  $m/z$  133 or 104/105 depending on tuning.

## B. TMS-Derivative Fragmentation (MW 205)

Derivatization drastically changes the spectrum. The silicon atom directs fragmentation.

- Molecular Ion ( $m/z$  205). Detectable, but usually not the base peak.
- Methyl Loss ( $m/z$  190). (Base Peak). Cleavage of a methyl group from the silicon atom ( $m/z$  190). This forms a highly stable silicon-stabilized cation.
- Silicon Ion:  $m/z$  73.  
• Diagnostic for TMS derivatives.
- Rearrangement:  $m/z$  175. Loss of methyls + further ring degradation.

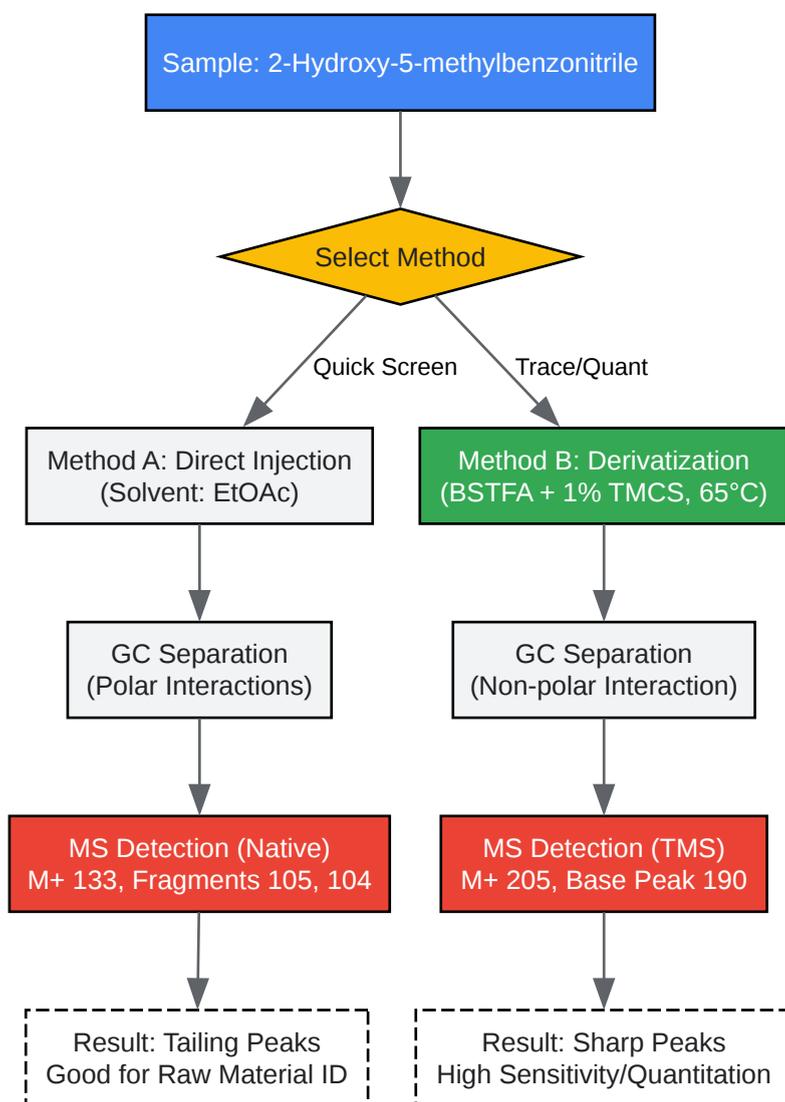
## Comparative Data Summary

Feature	Native (Underivatized)	TMS Derivative
Target Ion ( )	133	190 (Quant ion), 205 (Qual)
Retention Time	Earlier (Polar interaction)	Later (Increased MW, non-polar)
Peak Shape	Prone to tailing (Asymmetry > 1.2)	Sharp, Gaussian (Asymmetry ~ 1.0)
S/N Ratio	Lower (due to peak broadening)	3-5x Higher
Specificity	Moderate (Isomers fragment identically)	High (Shift in mass separates interferences)

## Visualizing the Pathways

The following diagrams illustrate the experimental workflow and the specific fragmentation logic for the TMS derivative, which is the preferred method for quantitative rigor.

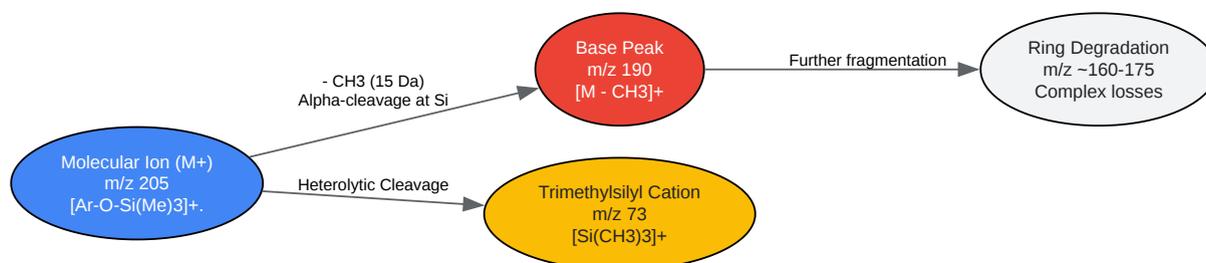
### Figure 1: Analytical Decision & Workflow



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Caption: Decision tree for selecting between Direct Injection and Derivatization based on analytical needs.

## Figure 2: Fragmentation Mechanism (TMS Derivative)



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Caption: Primary fragmentation pathway of the TMS-derivative under 70eV Electron Ionization.

## Critical Note: Distinguishing Isomers

A common pitfall is distinguishing the 5-methyl isomer from the 4-methyl or 3-methyl isomers.

- Mass Spec Limitation: The EI spectra of these isomers are nearly identical (all show MW 133 or MW 205 TMS).
- The Solution: You cannot rely on MS library matching scores alone. You must rely on Retention Time (RT) or Retention Indices (RI).
  - On a standard 5% Phenyl column (e.g., HP-5MS), the ortho-substitution (2-hydroxy) generally elutes earlier than para-hydroxy isomers due to intramolecular hydrogen bonding (in native form) or steric shielding (in TMS form).
  - Mandatory Validation: Run a standard of **2-hydroxy-5-methylbenzotrile** alongside the unknown to confirm RT.

## References

- NIST Mass Spectrometry Data Center. Benzotrile, 2-hydroxy- (Parent Compound Data). [2] [3] [4] NIST Chemistry WebBook, SRD 69. [2] [3] [4] Retrieved from [Link]
- PubChem. **2-Hydroxy-5-methylbenzotrile** Compound Summary. National Library of Medicine. Retrieved from [Link]

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